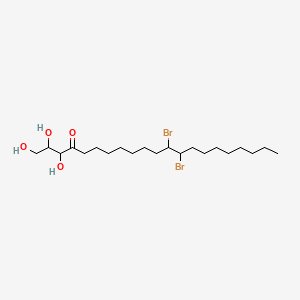
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one is a complex organic compound characterized by the presence of bromine atoms and multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one typically involves the bromination of precursor molecules. One common method is the dibromination of alkenes using reagents such as dimethyl sulfoxide (DMSO) and oxalyl bromide, which provide mild conditions and high yields . Another approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a stable halogen source at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using solid reagents like tetrapropylammonium nonabromide, which offers higher selectivity and ease of handling compared to elemental bromine . The process is optimized for safety and efficiency, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form dehalogenated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under mild conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry.
Aplicaciones Científicas De Investigación
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and as a bioactive compound.
Medicine: Explored for its therapeutic potential in treating metabolic diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromo-3-chloropropane: Known for its use as a soil fumigant.
meso-1,2-Dibromo-1,2-diphenylethane: Used in electrochemical studies and organic synthesis.
Uniqueness
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one is unique due to its combination of bromine atoms and multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H40Br2O4 |
|---|---|
Peso molecular |
516.3 g/mol |
Nombre IUPAC |
12,13-dibromo-1,2,3-trihydroxyhenicosan-4-one |
InChI |
InChI=1S/C21H40Br2O4/c1-2-3-4-5-7-10-13-17(22)18(23)14-11-8-6-9-12-15-19(25)21(27)20(26)16-24/h17-18,20-21,24,26-27H,2-16H2,1H3 |
Clave InChI |
PIHSFMWIMUNMLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCC(=O)C(C(CO)O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



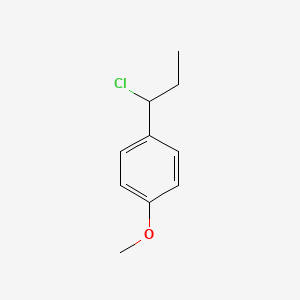
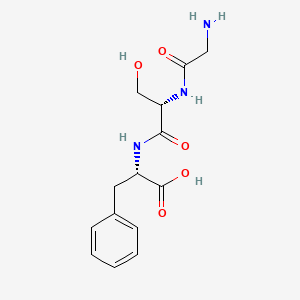
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)



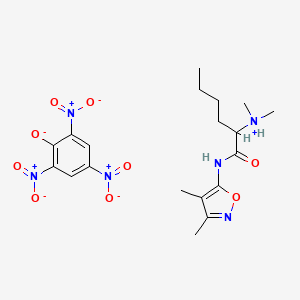

![Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline](/img/structure/B13776294.png)
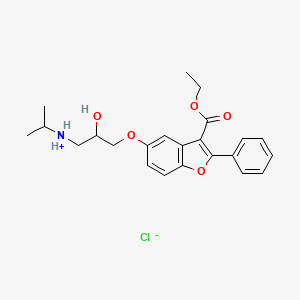
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride](/img/structure/B13776307.png)
